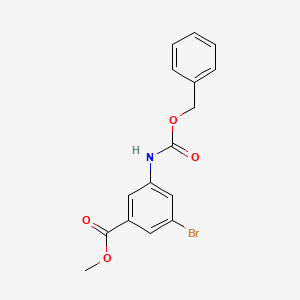
Methyl 3-(((benzyloxy)carbonyl)amino)-5-bromobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(((benzyloxy)carbonyl)amino)-5-bromobenzoate is an organic compound that belongs to the class of benzoates. It is characterized by the presence of a benzyloxycarbonyl-protected amino group and a bromine atom attached to the benzene ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(((benzyloxy)carbonyl)amino)-5-bromobenzoate typically involves the following steps:
Protection: The amino group is protected using benzyloxycarbonyl chloride (Cbz-Cl) to form the benzyloxycarbonyl-protected amino group.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol (CH3OH) in the presence of an acid catalyst such as sulfuric acid (H2SO4).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl group, leading to the formation of corresponding carbonyl compounds.
Reduction: Reduction of the benzyloxycarbonyl group can yield the free amine.
Substitution: The bromine atom on the benzene ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products:
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of the free amine.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 3-(((benzyloxy)carbonyl)amino)-5-bromobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions due to its unique structure.
Medicine: Investigated for potential therapeutic applications, particularly in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 3-(((benzyloxy)carbonyl)amino)-5-bromobenzoate involves its interaction with specific molecular targets. The benzyloxycarbonyl-protected amino group can be deprotected under physiological conditions, allowing the free amine to interact with biological molecules. The bromine atom on the benzene ring can participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
- Methyl 3-(((benzyloxy)carbonyl)amino)-4-bromobenzoate
- Methyl 3-(((benzyloxy)carbonyl)amino)-6-bromobenzoate
- Methyl 3-(((benzyloxy)carbonyl)amino)-5-chlorobenzoate
Comparison: Methyl 3-(((benzyloxy)carbonyl)amino)-5-bromobenzoate is unique due to the position of the bromine atom on the benzene ring, which can significantly influence its reactivity and interaction with other molecules. The presence of the benzyloxycarbonyl-protected amino group also adds to its versatility in synthetic applications.
Propiedades
Fórmula molecular |
C16H14BrNO4 |
|---|---|
Peso molecular |
364.19 g/mol |
Nombre IUPAC |
methyl 3-bromo-5-(phenylmethoxycarbonylamino)benzoate |
InChI |
InChI=1S/C16H14BrNO4/c1-21-15(19)12-7-13(17)9-14(8-12)18-16(20)22-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,18,20) |
Clave InChI |
FYEFSTGOVBWZRA-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=CC(=C1)Br)NC(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



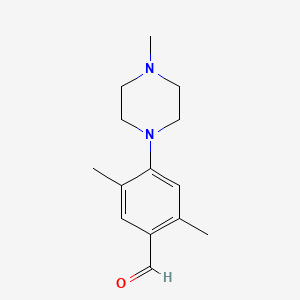
![N-(3-ethynylphenyl)-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B13491645.png)
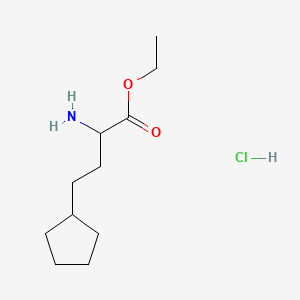
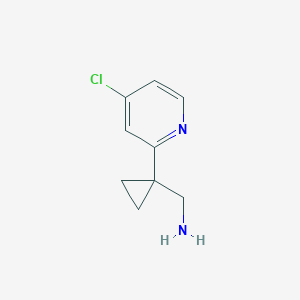
![2,2-Dimethoxy-6-azaspiro[3.5]nonane](/img/structure/B13491670.png)
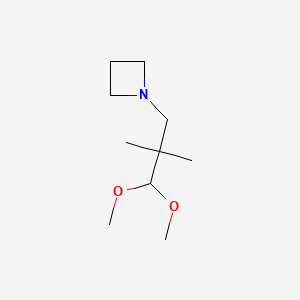
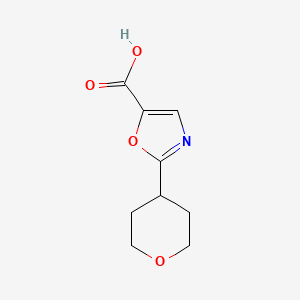



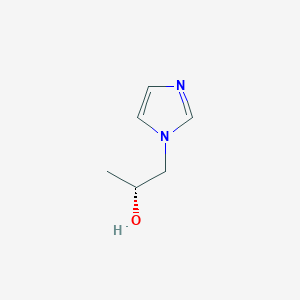
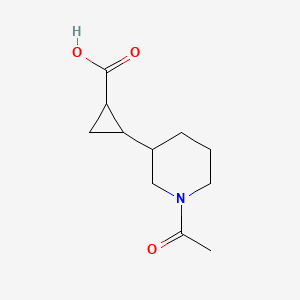
![methyl 1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine-2-carboxylate hydrochloride](/img/structure/B13491701.png)
